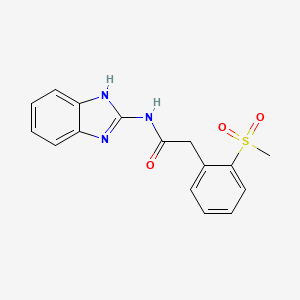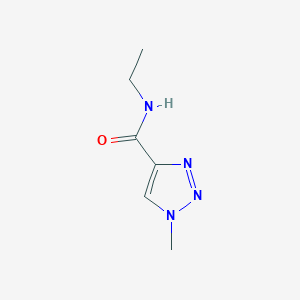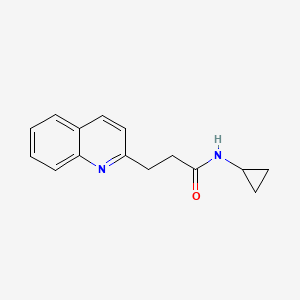![molecular formula C11H13FN2O B6638747 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea, also known as FCPU, is a synthetic compound that belongs to the class of cyclopropyl ureas. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, such as PI3K and COX-2 (Li et al., 2015; Zhang et al., 2016). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells (Zhang et al., 2016).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth (Li et al., 2015; Zhang et al., 2016). In animal models of inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activity of COX-2 (Li et al., 2015). In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition (Li et al., 2016).
Advantages and Limitations for Lab Experiments
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily verified using standard analytical techniques. This compound has also been extensively studied for its potential therapeutic applications in various diseases, which makes it an attractive compound for further research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, more studies are needed to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Third, studies are needed to optimize the synthesis of this compound and develop more potent analogs. Fourth, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials. Finally, studies are needed to investigate the potential use of this compound as a tool compound to study the biology of cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea involves the reaction of 2-fluorophenylcyclopropane with N-methyl-N-(trimethylsilyl)carbamate, followed by deprotection with TBAF (tetrabutylammonium fluoride) to yield this compound. The yield of this reaction is reported to be around 60-70% (Li et al., 2015).
Scientific Research Applications
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Li et al., 2015; Zhang et al., 2016). This compound has also been shown to have anti-inflammatory effects in animal models of inflammation (Li et al., 2015). In addition, this compound has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease (Li et al., 2016).
properties
IUPAC Name |
1-[1-(2-fluorophenyl)cyclopropyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-13-10(15)14-11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFDUJMYHHNDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)



![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)

![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)

![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)

![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)